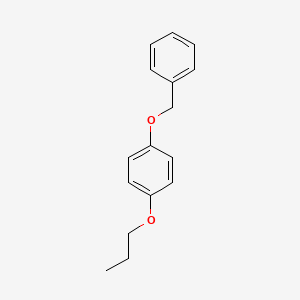

1-(苄氧基)-4-丙氧基苯

货号:

B2472874

CAS 编号:

258513-95-0

分子量:

242.318

InChI 键:

NHLVTFAOWFFVBU-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

“1-(Benzyloxy)-4-propoxybenzene” is an organic compound that belongs to the class of compounds known as ether compounds. Ethers are a type of organic compound characterized by an oxygen atom connected to two alkyl or aryl groups .

Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-4-propoxybenzene” would consist of a benzene ring with a benzyloxy group attached at one position and a propoxy group attached at the fourth position relative to the benzyloxy group .Chemical Reactions Analysis

Ethers, in general, are quite stable and resistant to chemical reactions. They can undergo reactions under certain conditions, such as acid-catalyzed cleavage, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(Benzyloxy)-4-propoxybenzene” would depend on its structure. Ethers are generally colorless, have a characteristic odor, and are less dense than water .科学研究应用

- 抗菌活性: 研究人员探索了1-(苄氧基)-4-丙氧基苯衍生物的抗菌潜力。 这些化合物对细菌和真菌表现出抑制作用,使其成为新型抗菌剂的有希望的候选者 .

- 抗氧化特性: 该化合物的抗氧化活性已得到研究。 抗氧化剂在保护细胞免受氧化应激和预防与自由基相关的疾病方面起着至关重要的作用 .

- 查尔酮合成: 1-(苄氧基)-4-丙氧基苯是合成查尔酮的先驱体。查尔酮是用途广泛的化合物,在药物化学、农用化学品和材料科学中都有应用。 它们可以进一步修饰以创建多种衍生物 .

药物化学与药物开发

有机合成与化学反应

作用机制

未来方向

属性

IUPAC Name |

1-phenylmethoxy-4-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLVTFAOWFFVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

In 75 ml of dimethylsulfoxide (DMSO) was dissolved 7.5 g (37.5 mmol) of 4-(benzyloxy)phenol, and an aqueous solution of sodium hydroxide (NaOH/H2O: 1.65 g/15 ml) was added thereto. The mixture was stirred until dissolving homogeneously. Next, 5.0 g (40.7 mmol) of n-propyl bromide was added to the mixture, and the resultant mixture was subjected to a reaction at a room temperature for 24 hours. The reaction mixture was poured into 1 L of an iced water, and a solid was formed by stirring. The resultant solid was collected by filtration, dried, and recrystallized from methanol to give 8.82 g (36.4 mmol) of 1-(n-propyloxy)-4-benzyloxybenzene.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)

![{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile](/img/structure/B2472794.png)

![8-Methyl-1,8-diazaspiro[4.5]decan-3-ol](/img/structure/B2472797.png)

![4-(1-Azepanyl)-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2472798.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2472799.png)

![(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2472800.png)

![4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2472803.png)

![2-[1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2472809.png)